(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c17-10-7-11(18)14-13(8-10)25-16(19-14)21-3-1-20(2-4-21)15(22)12-9-23-5-6-24-12/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJWUQLOVFEIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antineoplastic activities.
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, leading to different biological effects. For instance, some thiazole derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
For instance, some thiazole derivatives have been shown to inhibit the COX enzymes, affecting the arachidonic acid pathway.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Biological Activity
The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is an organic molecule of growing interest in medicinal chemistry. Its unique structural features suggest potential applications in various therapeutic areas, particularly due to its biological activity against a range of targets. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The compound consists of several key moieties:
- Benzothiazole : Known for its bioactive properties.
- Piperazine : Often used to enhance solubility and bioavailability.
- Dioxin : Imparts specific interactions with biological targets.
Molecular Formula : C₁₇H₁₆F₂N₄O₂S
Molecular Weight : 394.5 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole moiety is known to inhibit various enzymes, while the piperazine ring enhances the compound's affinity for biological targets. The dioxin component may facilitate additional interactions, potentially leading to oxidative stress in target cells.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
| Compound | Target Organism | Activity |
|---|---|---|
| Benzothiazole derivatives | Mycobacterium tuberculosis | Effective against resistant strains |
| Piperazine derivatives | Various bacteria | Broad-spectrum antimicrobial effects |
Anticancer Activity
Studies have shown that related compounds demonstrate cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines in activated macrophages.
Case Studies
-
Study on Antimycobacterial Activity :
A series of benzothiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that compounds with similar structural features to our target showed promising antimycobacterial activity, suggesting potential applications in treating tuberculosis . -
Cytotoxicity Assay :
In a recent study, the compound was evaluated for cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in MCF-7 and A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of the compound consists of a piperazine moiety linked to a benzothiazole derivative and a dioxin group. The molecular formula is with a molecular weight of approximately 401.5 g/mol. The presence of difluorobenzo[d]thiazole enhances its biological activity and solubility characteristics.
Antitumor Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant antitumor activity. For instance:
- Case Study 1 : A derivative of benzothiazole demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- Case Study 2 : Research showed that derivatives similar to this compound exhibited effective antibacterial and antifungal activity against pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) analysis suggested that modifications in the piperazine ring could enhance efficacy .
Anxiolytic and Antidepressant Effects
The piperazine structure is known for its anxiolytic properties. Studies have explored:
- Case Study 3 : Compounds with similar scaffolds were evaluated in animal models for anxiety and depression. Results indicated a significant reduction in anxiety-like behaviors, suggesting potential as a therapeutic agent for anxiety disorders .
Table of Biological Activities
| Activity Type | Compound Type | Reference |
|---|---|---|
| Antitumor | Benzothiazole derivatives | |
| Antimicrobial | Benzothiazole derivatives | |
| Anxiolytic | Piperazine-based compounds |
Synthetic Methods
The synthesis of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone involves multi-step reactions:
- Formation of Benzothiazole : Starting from 2-amino thiophenol and appropriate halogenated compounds.
- Piperazine Linkage : Reaction with piperazine under basic conditions.
- Dioxin Formation : Utilizing dioxin precursors in a cyclization reaction to achieve the final product.
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s structural uniqueness lies in its combination of fluorinated benzothiazole, piperazine, and dihydrodioxin groups. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural Comparison of Key Features
Key Observations:
Fluorination vs. Other Halogens: The target compound’s 4,6-difluorobenzo[d]thiazole contrasts with brominated or chlorinated analogs in and . In , fluorophenyl groups induce partial non-planarity in otherwise planar molecules, suggesting that fluorine placement can modulate conformational flexibility .
Piperazine Linkage :
- The target compound and ’s compounds f/g share a piperazine moiety, often used to improve solubility or serve as a spacer in drug design. However, the target’s piperazine is directly bonded to a benzothiazole and dihydrodioxin, whereas compounds feature dioxolan and triazole groups, which may alter pharmacokinetic profiles .
Heterocyclic Cores :
- The dihydrodioxin group in the target compound differs from ’s dioxolan and ’s imidazotriazole cores. Dihydrodioxin’s saturated oxygenated ring may confer distinct electronic and steric effects compared to fully aromatic systems.
Physicochemical and Functional Implications
- Planarity and Binding : The planar benzothiazole core in the target resembles the near-planar structures in , which could favor interactions with flat binding pockets in biological targets. The dihydrodioxin’s flexibility might allow adaptability in binding compared to rigid dioxolan systems .
Q & A
Q. What are the recommended synthetic routes for (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling the 4,6-difluorobenzo[d]thiazole moiety with a piperazine-dioxin scaffold. A reflux-based approach in ethanol or DMF (120–140°C) under nitrogen is common, similar to methods for analogous heterocycles . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for aryl coupling steps.
- Catalyst screening : Pd-based catalysts or nucleophilic catalysts (e.g., NaHSO₃) improve yields in heterocycle formation .
- Purification : Recrystallization from DMF-EtOH (1:1) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures purity .
Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy : Use , , and -NMR to confirm substituent positions and fluorine integration. For example, -NMR peaks near -110 ppm indicate difluoro substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ion).
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperazine-dioxin backbone.
- Data Interpretation : Cross-reference spectral libraries for benzothiazole and dioxin derivatives to assign peaks accurately .
Q. How should researchers design initial bioactivity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize receptors linked to benzothiazole derivatives (e.g., kinase or GPCR targets).
- In Vitro Assays : Use fluorescence polarization or SPR for binding affinity studies.
- Dose-Response : Test concentrations from 1 nM to 100 µM, with triplicate measurements to assess reproducibility.
- Controls : Include known inhibitors/agonists (e.g., staurosporine for kinase assays) .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved?
Methodological Answer: Contradictions often arise from assay conditions or impurity effects. Steps include:
- Purity Verification : Re-analyze compound purity via HPLC (>95%) and exclude solvent residues (e.g., DMF) that may interfere .
- Assay Replication : Repeat experiments across independent labs using standardized protocols (e.g., CLIA-certified facilities).
- Mechanistic Studies : Employ CRISPR-edited cell lines to isolate target-specific effects vs. off-target interactions .
Q. What experimental designs are suitable for studying environmental fate or degradation pathways?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :
- Lab-Scale Studies :
- Hydrolysis : Expose the compound to pH 3–11 buffers at 25–50°C; monitor via LC-MS.
- Photolysis : Use UV lamps (λ = 254–365 nm) in aqueous solutions; quantify degradation products.
- Ecosystem Modeling : Apply fugacity models to predict partitioning into soil/water compartments based on logP and pKa .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with variations in the difluorobenzo[d]thiazole (e.g., Cl/Br substitution) or dioxin moieties.
- 3D-QSAR : Use molecular docking (AutoDock Vina) and CoMFA to correlate structural features with activity .
- Data Integration : Tabulate IC₅₀ values against structural descriptors (e.g., Hammett constants for fluorine substituents).
| Analog | Substituent (R) | IC₅₀ (nM) | LogP |
|---|---|---|---|
| Parent | 4,6-F₂ | 120 ± 15 | 2.8 |
| Analog 1 | 4-Cl, 6-F | 85 ± 10 | 3.1 |
| Analog 2 | 4-CF₃ | 450 ± 30 | 4.2 |
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process Chemistry : Replace reflux with flow chemistry for safer handling of exothermic steps .
- Byproduct Management : Optimize stoichiometry (e.g., 1.1:1 molar ratio of benzothiazole to piperazine) to minimize unreacted intermediates.
- Green Chemistry : Substitute ethanol with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
Theoretical and Methodological Frameworks
Q. How should researchers align studies of this compound with broader theoretical frameworks?
Methodological Answer:
Q. What statistical methods are recommended for analyzing dose-response or toxicity data?
Methodological Answer:
- Nonlinear Regression : Fit data to Hill or logistic curves (GraphPad Prism) to calculate EC₅₀/LC₅₀.
- ANOVA with Post Hoc Tests : Use Tukey’s HSD for multi-group comparisons in toxicity assays (e.g., zebrafish LC₅₀ studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
